1-beta-O-Glucurónido de floroglucinol

Descripción general

Descripción

Phloroglucinol Glucuronide Sodium Salt is a derivative of phloroglucinol, a naturally occurring organic compound. Phloroglucinol itself is a benzenetriol, specifically benzene-1,3,5-triol, and is known for its applications in pharmaceuticals and other industries. The glucuronide form is a conjugate that enhances the solubility and bioavailability of phloroglucinol, making it more effective for various applications.

Aplicaciones Científicas De Investigación

Phloroglucinol Glucuronide Sodium Salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Used in the production of pharmaceuticals, dyes, and other chemical products.

Mecanismo De Acción

Phloroglucinol-1-beta-O-Glucuronide is a compound with a molecular formula of C12H14O9 and a molecular weight of 302.24 . This article aims to provide a comprehensive overview of its mechanism of action, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Phloroglucinol derivatives, a group to which this compound belongs, have been found to interact with the gut microbiota . They are also known to exhibit anti-inflammatory, antioxidant, anti-viral, anti-cancer, and anthelmintic effects .

Mode of Action

Phloroglucinol, a related compound, is known to act as a spasmolytic agent, treating colic and spastic pain of the digestive and biliary tracts .

Biochemical Pathways

The synthesis of phloroglucinol compounds is based on the DAPG biosynthetic pathway . In an in vitro system, acetate was successfully transformed into phloroglucinol by the combined activity of certain enzymes and required cofactors .

Result of Action

Phloroglucinol has been found to offer cytoprotective effects by preventing dendritic spine density loss in alzheimer’s disease, reducing ros levels in parkinson’s disease and als, and inhibiting amyloid aggregate formation in huntington’s disease .

Action Environment

The action of phloroglucinol derivatives can be influenced by the gut microbiota .

Análisis Bioquímico

Biochemical Properties

Phloroglucinol-1-beta-O-Glucuronide is involved in several biochemical reactions. It is a product of the metabolism of flavonoids, a class of plant secondary metabolites

Cellular Effects

Phloroglucinol, the parent compound, has been shown to have effects on various types of cells and cellular processes . It has been reported to exhibit antioxidant properties, which can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that glucuronides are generally involved in the detoxification and elimination of various substances in the body .

Temporal Effects in Laboratory Settings

Studies on phloroglucinol have shown that it has significant effects over time, including potential neuroprotective effects .

Metabolic Pathways

Phloroglucinol-1-beta-O-Glucuronide is involved in the metabolic pathways of flavonoids . Flavonoids are metabolized by phase II enzymes in epithelial cells and the liver, and are conjugated to their glucuronide forms .

Transport and Distribution

It is known that glucuronides are typically transported by various proteins, including multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP) .

Subcellular Localization

Glucuronides are typically found in the cytoplasm and are excreted out of the cell by efflux transporters .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Phloroglucinol Glucuronide Sodium Salt typically involves the glucuronidation of phloroglucinol. This process can be achieved through enzymatic or chemical methods. In the chemical method, phloroglucinol is reacted with glucuronic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the glucuronide conjugate.

Industrial Production Methods

Industrial production of Phloroglucinol Glucuronide Sodium Salt involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the product through crystallization or chromatography to achieve high purity. The final product is then converted to its sodium salt form by neutralizing with sodium hydroxide.

Análisis De Reacciones Químicas

Types of Reactions

Phloroglucinol Glucuronide Sodium Salt undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in phloroglucinol can be oxidized to form quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted phloroglucinol derivatives depending on the reagent used.

Comparación Con Compuestos Similares

Similar Compounds

Phloroglucinol: The parent compound, known for its use in pharmaceuticals and other industries.

Hydroxyquinol: Another isomer of benzenetriol with similar properties.

Pyrogallol: A benzenetriol isomer with applications in dye production and pharmaceuticals.

Uniqueness

Phloroglucinol Glucuronide Sodium Salt is unique due to its enhanced solubility and bioavailability compared to its parent compound, phloroglucinol. This makes it more effective for various applications, particularly in medicine and scientific research.

Actividad Biológica

Phloroglucinol Glucuronide Sodium Salt (PGGS) is a glucuronide derivative of phloroglucinol, a compound known for its diverse biological activities. This article explores the biological activity of PGGS, including its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and research findings.

Phloroglucinol Glucuronide Sodium Salt has the molecular formula and a molecular weight of 302.24 g/mol. It is synthesized through the glucuronidation of phloroglucinol, typically involving enzymatic or chemical methods under controlled conditions.

- Target Interaction : PGGS interacts with gut microbiota, influencing metabolic processes and health outcomes.

- Spasmolytic Effects : Similar to its parent compound, PGGS exhibits spasmolytic properties, which can alleviate colic and spastic pain in the digestive tract.

- Neuroprotective Effects : Research indicates that phloroglucinol compounds can prevent dendritic spine density loss in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing reactive oxygen species (ROS) levels.

Biological Activity Overview

The biological activities of PGGS are extensive and include:

- Antioxidant Properties : It acts as a potent antioxidant, scavenging free radicals and protecting cells from oxidative stress.

- Anti-inflammatory Effects : PGGS has been shown to inhibit pro-inflammatory cytokines, contributing to its potential in treating inflammatory diseases.

- Cytoprotective Effects : It protects cells from apoptosis induced by various stressors, enhancing cell survival in adverse conditions.

Research Findings and Case Studies

Several studies have highlighted the biological activities of PGGS:

- Neuroprotection in Alzheimer's Disease : A study demonstrated that PGGS could prevent amyloid aggregation, a hallmark of Alzheimer's pathology, suggesting its role in neuroprotection.

- Metabolic Pathway Involvement : PGGS is involved in the metabolism of flavonoids, indicating its significance in phytochemical interactions and potential health benefits .

- Gut Microbiota Modulation : Research has shown that PGGS can modulate gut microbiota composition, which is crucial for maintaining overall health.

Data Table: Summary of Biological Activities

Propiedades

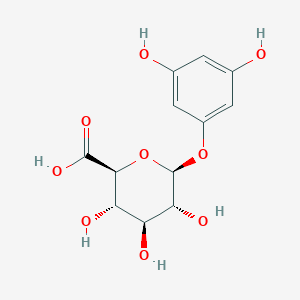

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(3,5-dihydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O9/c13-4-1-5(14)3-6(2-4)20-12-9(17)7(15)8(16)10(21-12)11(18)19/h1-3,7-10,12-17H,(H,18,19)/t7-,8-,9+,10-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLTZESWXSHMHG-GOVZDWNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.